molecular formula C13H19ClN2O2 B13165545 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B13165545
M. Wt: 270.75 g/mol
InChI Key: JSSTZSUNKRRJRZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one.

    Reduction: Formation of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxy and carbonyl groups may also play a role in the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
  • 2-(2-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one hydrochloride
  • 2-(2-Methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one hydrochloride

Uniqueness

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to the presence of both the methoxy group and the piperazine ring. This combination imparts specific chemical and pharmacological properties that may not be present in similar compounds. The methoxy group can influence the compound’s solubility and reactivity, while the piperazine ring can interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H

InChI Key

JSSTZSUNKRRJRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCNCC2.Cl

Origin of Product

United States

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